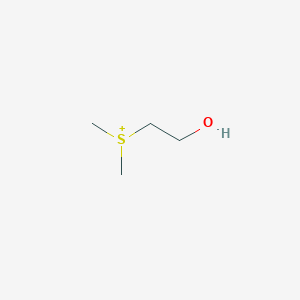
Sulfocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfocholine is a sulfonium compound that is mercaptoethanol bearing two S-methyl substituents. It is a sulfonium compound, an organic cation and a primary alcohol. It derives from a mercaptoethanol.
Wissenschaftliche Forschungsanwendungen
Biochemical and Pharmacological Studies
Sulfocholine has been studied for its biochemical and pharmacological properties. Frankenberg et al. (1973) found that sulfocholine is a substrate for choline acetyltransferase and acetylsulfocholine, demonstrating its role in neuromuscular transmission, mainly through a stimulating effect on the motor end-plate. It has been shown to have a restorative action on the hemicholinium-inhibited tibialis anterior preparation, suggesting its potential in neural applications (Frankenberg et al., 1973).
Cell Membrane Properties
Anderson and Bilan (1981) explored the incorporation of sulfocholine into mouse LM fibroblasts, revealing its potential in influencing cell membrane properties. Their findings suggest that sulfocholine can substitute for choline in cellular phosphatidylcholine and sphingomyelin, impacting the replication of certain animal viruses (Anderson & Bilan, 1981).
Metabolism in Rats
Bjerve and Bremer (1969) compared the metabolism of choline and sulfocholine in rats, finding that sulfocholine is metabolized differently than choline. This study helps in understanding the metabolic pathways and potential therapeutic applications of sulfocholine (Bjerve & Bremer, 1969).
Eigenschaften
CAS-Nummer |
21368-49-0 |
|---|---|
Produktname |
Sulfocholine |
Molekularformel |
C4H11OS+ |
Molekulargewicht |
107.2 g/mol |
IUPAC-Name |
2-hydroxyethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C4H11OS/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
DPYMRUOGINZSQM-UHFFFAOYSA-N |
SMILES |
C[S+](C)CCO |
Kanonische SMILES |
C[S+](C)CCO |
Andere CAS-Nummern |
21368-49-0 |
Verwandte CAS-Nummern |
7629-91-6 (Parent) |
Synonyme |
(2-hydroxyethyl)dimethylsulfonium 2-(dimethylthio)ethanol sulfocholine sulfocholine iodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



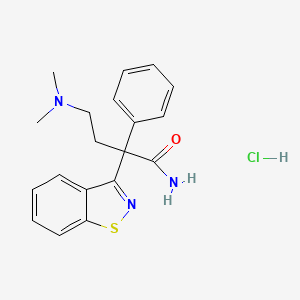

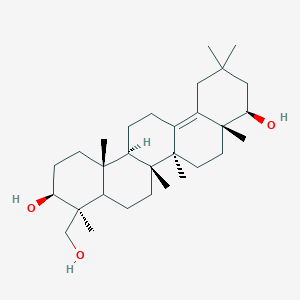
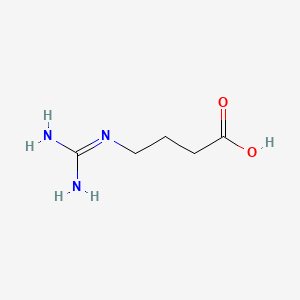
![2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium](/img/structure/B1205291.png)
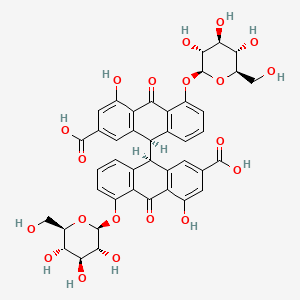

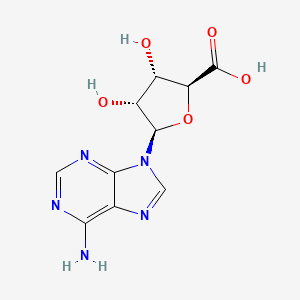


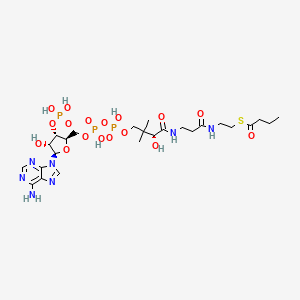
![17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1205305.png)

![(R)-2-([1,1'-Biphenyl]-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1205307.png)